

# Application Note: Quantification of Curcumin Using High-Performance Liquid Chromatography (HPLC)

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## Compound of Interest

Compound Name: *Curvulin*

Cat. No.: *B101924*

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## Introduction

Curcumin, a polyphenolic compound derived from the rhizome of *Curcuma longa* (turmeric), has garnered significant scientific interest due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and antineoplastic properties.<sup>[1][2]</sup> Accurate and reliable quantification of curcumin in various matrices, such as bulk drug substances, pharmaceutical formulations, and biological samples, is crucial for research, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the quantitative determination of curcumin due to its high sensitivity, specificity, and reproducibility.<sup>[1][3]</sup>

This application note provides a comprehensive and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of curcumin. The described protocol is suitable for researchers, scientists, and professionals involved in drug development and quality assurance.

## Principle

The method employs a reversed-phase C18 column to separate curcumin from other components in the sample matrix. The separation is achieved through the differential partitioning of the analyte between the nonpolar stationary phase (C18) and a polar mobile phase. An isocratic mobile phase consisting of an organic solvent and an acidic aqueous

solution is used to ensure optimal separation and peak shape. Detection is performed using a UV-Vis or a Photodiode Array (PDA) detector at the maximum absorbance wavelength of curcumin, which is approximately 425 nm.[4][5] Quantification is based on the peak area of curcumin, which is proportional to its concentration.

## Experimental Protocols

### Materials and Reagents

- Curcumin reference standard ( $\geq 98\%$  purity)
- HPLC grade acetonitrile
- HPLC grade methanol
- Orthophosphoric acid (85%) or Formic acid
- Purified water (18.2 M $\Omega$ ·cm)
- 0.45  $\mu$ m membrane filters for solvent filtration

### Instrumentation and Chromatographic Conditions

- HPLC System: An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA or UV-Vis detector.
- Column: Phenomenex Kinetex C18 (150 x 4.6 mm, 5  $\mu$ m) or equivalent.
- Mobile Phase: A mixture of 0.02% formic acid in water and acetonitrile in a ratio of 45:55 (v/v).[6]
- Flow Rate: 1.5 mL/min.[6]
- Injection Volume: 20  $\mu$ L.[4]
- Column Temperature: 30 °C.[4]
- Detection Wavelength: 425 nm.[4][6]

- Run Time: Approximately 5-10 minutes.

## Preparation of Solutions

- Mobile Phase Preparation: Prepare a 0.02% formic acid solution by adding 0.2 mL of formic acid to 1000 mL of purified water. Mix 450 mL of this solution with 550 mL of acetonitrile. Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.[6]
- Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of curcumin reference standard and transfer it to a 10 mL volumetric flask. Dissolve and make up the volume with methanol.[6]
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 to 2 µg/mL.[6]

## Sample Preparation

- Bulk Drug/Formulation: Accurately weigh a quantity of the sample equivalent to 10 mg of curcumin and transfer it to a 10 mL volumetric flask. Add methanol, sonicate for 15 minutes to ensure complete dissolution, and then make up the volume with methanol. Filter the solution through a 0.45 µm syringe filter before injection.
- Plasma Samples: To 100 µL of plasma, add 200 µL of acetonitrile to precipitate the proteins. Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.[1] Collect the supernatant and inject it into the HPLC system.

## Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for the following parameters:

- Specificity: The ability of the method to accurately measure the analyte in the presence of other components. This was confirmed by the absence of interfering peaks at the retention time of curcumin in blank and placebo samples.[7]
- Linearity: The linearity was established by analyzing a series of curcumin standard solutions. The method was found to be linear over the concentration range of 0.1-2 µg/mL with a

correlation coefficient ( $R^2$ ) of  $\geq 0.999$ .[\[6\]](#)

- Accuracy: The accuracy was determined by performing recovery studies. The percentage recovery was found to be within the acceptable range of 98-102%.
- Precision: The precision of the method was evaluated by analyzing replicate injections of the standard solution. The relative standard deviation (%RSD) for both intra-day and inter-day precision was less than 2%.[\[7\]](#)
- Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined to be 0.008  $\mu\text{g/mL}$  and 0.024  $\mu\text{g/mL}$ , respectively, indicating the high sensitivity of the method.[\[6\]](#)

## Data Presentation

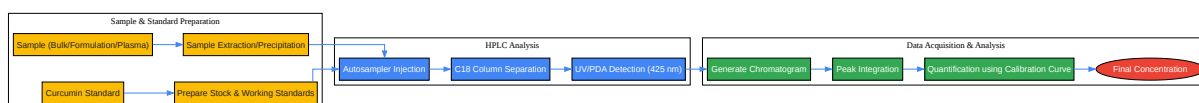
Table 1: HPLC Method Parameters for Curcumin Quantification

Parameter	Condition
Instrument	Agilent 1260 Infinity II HPLC or equivalent
Column	Phenomenex Kinetex C18 (150 x 4.6 mm, 5 $\mu\text{m}$ )
Mobile Phase	0.02% Formic Acid in Water : Acetonitrile (45:55, v/v) <a href="#">[6]</a>
Flow Rate	1.5 mL/min <a href="#">[6]</a>
Injection Volume	20 $\mu\text{L}$ <a href="#">[4]</a>
Column Temperature	30 $^{\circ}\text{C}$ <a href="#">[4]</a>
Detection	UV-Vis/PDA at 425 nm <a href="#">[4]</a> <a href="#">[6]</a>
Retention Time	~2.95 min <a href="#">[6]</a>

Table 2: Method Validation Summary

Validation Parameter	Result
Linearity Range	0.1 - 2 µg/mL[6]
Correlation Coefficient (R <sup>2</sup> )	≥ 0.999[6]
Accuracy (% Recovery)	98 - 102%
Precision (%RSD)	< 2%
Limit of Detection (LOD)	0.008 µg/mL[6]
Limit of Quantification (LOQ)	0.024 µg/mL[6]

## Visualizations



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Caption: Experimental workflow for HPLC quantification of curcumin.

## Conclusion

The described RP-HPLC method is simple, rapid, accurate, and precise for the quantification of curcumin in various samples. The short run time and simple mobile phase composition make it suitable for routine analysis in a quality control setting. The high sensitivity of the method also allows for its application in pharmacokinetic studies where low concentrations of the analyte are expected. This validated method provides a reliable tool for researchers and industry professionals working with curcumin.

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